molecular formula C14H22O B584496 4-tert-Octylphenol-3,5-d2 CAS No. 1173021-20-9

4-tert-Octylphenol-3,5-d2

Cat. No.: B584496
CAS No.: 1173021-20-9
M. Wt: 208.341
InChI Key: ISAVYTVYFVQUDY-QFIQSOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-tert-Octylphenol-3,5-d2” is an analytical standard used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . It is the deuterium labeled 4-tert-Octylphenol-3,5 .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20D2O . The average mass is 208.336 Da and the mono-isotopic mass is 208.179626 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3, boiling point of 304.7±11.0 °C at 760 mmHg, and a flash point of 155.0±8.7 °C . It also has a molar refractivity of 65.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 220.6±3.0 cm3 .

Scientific Research Applications

  • Environmental Degradation and Transformation : 4-tert-Octylphenol is subject to transformation processes in aquatic environments. Studies have shown it undergoes photolysis under UV irradiation and reacts with hydroxyl radicals in the presence of hydrogen peroxide, leading to the formation of various degradation products (Mazellier & Leverd, 2003).

  • Analytical Detection and Quantification : Advanced analytical techniques, such as stir bar sorptive extraction, liquid chromatography-mass spectrometry, and voltammetry, have been developed for the sensitive detection of 4-tert-Octylphenol in various samples, including animal feed and environmental water samples (Kawaguchi et al., 2004), (Wan et al., 2013).

  • Endocrine Disruption and Ecotoxicity : 4-tert-Octylphenol is recognized for its endocrine-disrupting properties, affecting estrogen signaling pathways and potentially causing toxicity in humans and wildlife. Its presence in environmental waters and the need for effective removal techniques have been highlighted (Olaniyan et al., 2020).

  • Human Health Impacts : Investigations into the effects of 4-tert-Octylphenol on human sperm have demonstrated potential impacts on motility and viability, mediated by alterations in cellular signaling pathways (Huang et al., 2018).

  • Metabolism and Biotransformation : The metabolism of 4-tert-Octylphenol in liver and its conversion to glucuronides, primarily catalyzed by UDP-glucuronosyltransferase enzymes, have been studied to understand its bioavailability and potential endocrine-disrupting effects (Nomura et al., 2008).

Safety and Hazards

The safety data sheet for “4-tert-Octylphenol-3,5-d2” suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and keeping away from heat/sparks/open flames/hot surfaces . It’s also advised to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 4-tert-Octylphenol-3,5-d2 is the central nervous system . This compound interacts with various components of the nervous system, influencing its function and potentially leading to observable changes in behavior or physiological responses .

Mode of Action

This compound interacts with its targets through a process known as deuteration . Deuteration is a method where stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules . This process has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that the compound is used for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuteration . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby impacting its bioavailability .

Result of Action

It’s known that the compound is used as a tracer in environmental and biological studies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This suggests that the compound’s action can be influenced by the presence of these substances in the environment.

Properties

IUPAC Name

3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAVYTVYFVQUDY-QFIQSOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746792
Record name 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-20-9
Record name 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.